N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide

Description

Core Structural Features

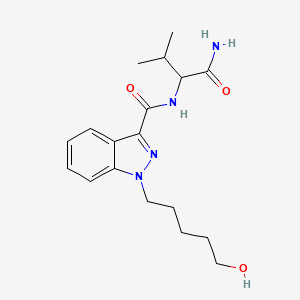

The fundamental architecture of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide centers on the indazole heterocyclic system, which consists of a fused benzene and pyrazole ring arrangement. The indazole core provides the primary structural framework for this compound class, with the nitrogen atoms at positions 1 and 2 of the pyrazole ring offering distinct substitution patterns that influence molecular conformation and receptor interactions.

The carboxamide functionality attached at position 3 of the indazole ring serves as a critical structural element, connecting the heterocyclic core to the amino acid-derived portion of the molecule. This amide linkage exhibits characteristic planar geometry due to resonance stabilization, which constrains the overall molecular conformation and affects intramolecular interactions. The carbonyl oxygen and amide nitrogen participate in hydrogen bonding networks that stabilize specific conformational states.

The N-1 substitution pattern features a 5-hydroxypentyl chain, representing a linear aliphatic substituent with a terminal hydroxyl group. This hydroxylation pattern is particularly significant as it represents a common metabolic modification observed in related synthetic cannabinoid compounds. The presence of the hydroxyl functionality increases the compound's polarity and potential for hydrogen bonding interactions, which can influence both pharmacokinetic properties and receptor binding characteristics.

The amino acid-derived portion consists of a valine-derived 1-amino-3-methyl-1-oxobutan-2-yl group, which introduces chirality to the molecule through the asymmetric carbon center. This structural feature creates the potential for stereoisomeric forms with potentially different biological activities. The branched methyl groups provide steric bulk that can influence conformational preferences and receptor binding selectivity.

| Structural Component | Chemical Description | Molecular Contribution |

|---|---|---|

| Indazole Core | Fused benzene-pyrazole system | Aromatic stability, π-electron system |

| Carboxamide Linker | Amide functional group at position 3 | Hydrogen bonding, conformational constraint |

| 5-Hydroxypentyl Chain | Linear alkyl chain with terminal hydroxyl | Polarity, metabolic recognition site |

| Valine-Derived Moiety | Branched amino acid derivative | Chirality, steric interactions |

2D and 3D Conformational Analysis

The two-dimensional structural representation reveals the connectivity patterns and functional group arrangements that define the molecular topology. The indazole ring system adopts a planar configuration with delocalized π-electron density distributed across both the benzene and pyrazole components. Bond length analysis indicates typical aromatic character with carbon-carbon distances of approximately 1.39-1.40 Å within the ring systems and carbon-nitrogen distances of 1.35-1.38 Å in the pyrazole portion.

Three-dimensional conformational analysis demonstrates that the molecule can adopt multiple stable conformations due to rotational freedom around several single bonds. The most significant conformational flexibility occurs around the N1-alkyl bond connecting the indazole core to the 5-hydroxypentyl chain, and the amide bond linking the indazole to the amino acid portion. Computational studies reveal that the preferred conformations are influenced by intramolecular hydrogen bonding between the terminal hydroxyl group and the carbonyl oxygen of the carboxamide functionality.

The spatial arrangement of functional groups in the three-dimensional structure creates distinct molecular surfaces with varying electrostatic properties. The indazole aromatic system presents a relatively flat, hydrophobic surface, while the carboxamide region exhibits polar characteristics suitable for hydrogen bonding interactions. The hydroxypentyl chain can adopt extended or folded conformations, with the latter stabilized by intramolecular hydrogen bonding when the hydroxyl group approaches the amide carbonyl.

Conformational energy calculations indicate that the most stable structures feature the hydroxyl group in a gauche orientation relative to the pentyl chain, allowing for optimal intramolecular interactions while minimizing steric clashes. The amino acid-derived portion preferentially adopts conformations that place the terminal amide group in an anti-periplanar arrangement relative to the indazole carboxamide, reducing steric repulsion between the two carbonyl functionalities.

Spectroscopic Identification (Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns and coupling relationships. In proton nuclear magnetic resonance spectra, the indazole aromatic protons appear in the range of 7.2-8.1 ppm, with the hydrogen at position 4 typically appearing as the most downfield signal due to the electron-withdrawing effect of the adjacent nitrogen. The carboxamide nitrogen-hydrogen proton exhibits a characteristic broad signal around 6.5-7.5 ppm, often showing temperature-dependent behavior due to restricted rotation around the carbon-nitrogen amide bond.

The hydroxypentyl chain protons display a complex multipicity pattern, with the terminal methylene adjacent to the hydroxyl group appearing as a triplet around 3.6 ppm. The hydroxyl proton itself may appear as a broad signal around 4.5-5.5 ppm, depending on the solvent system and exchange rate. The methylene protons of the pentyl chain typically appear as overlapping multiplets in the 1.3-1.8 ppm region, while the N-methylene protons connecting to the indazole appear around 4.2-4.5 ppm.

Carbon-13 nuclear magnetic resonance spectra reveal distinct signals for the various carbon environments. The aromatic carbons of the indazole system appear between 110-140 ppm, with the quaternary carbon at position 3 appearing around 140-145 ppm due to the electron-donating effect of the attached carboxamide group. The carbonyl carbons of both the carboxamide and terminal amide functionalities appear in the 170-175 ppm region, while the aliphatic carbons span the range from 15-65 ppm depending on their proximity to heteroatoms.

Mass spectrometry fragmentation patterns provide structural confirmation through characteristic breakdown pathways. The molecular ion peak appears at m/z 342 for the parent compound, with common fragment ions observed at m/z 145 (corresponding to the substituted indazole core), m/z 231 (representing loss of the amino acid portion), and various alkyl chain fragments. The presence of the hydroxyl functionality often leads to characteristic water loss (m/z 324) under electron ionization conditions.

Ultraviolet-visible spectroscopy reveals absorption characteristics consistent with the extended π-electron system of the indazole core. The primary absorption band typically appears around 240-260 nm, corresponding to π→π* transitions within the aromatic system. Additional absorption features may be observed in the 280-300 nm region, attributed to n→π* transitions involving the nitrogen lone pairs of the indazole ring system.

| Spectroscopic Technique | Characteristic Features | Diagnostic Information |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons 7.2-8.1 ppm; Hydroxyl proton 4.5-5.5 ppm | Ring substitution pattern, side chain integrity |

| 13C Nuclear Magnetic Resonance | Carbonyl carbons 170-175 ppm; Aromatic carbons 110-140 ppm | Functional group identification, molecular connectivity |

| Mass Spectrometry | Molecular ion m/z 342; Base fragments m/z 145, 231 | Molecular weight confirmation, fragmentation pathways |

| Ultraviolet-Visible | Primary absorption 240-260 nm; Secondary band 280-300 nm | Aromatic system characterization, electronic transitions |

Computational Modeling: Molecular Dynamics and Docking

Molecular dynamics simulations provide detailed insights into the conformational behavior and stability of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide in various environments. These computational studies reveal that the molecule undergoes significant conformational sampling, particularly around the flexible alkyl chain and amide linkages. The hydroxypentyl substituent exhibits high mobility, accessing multiple rotational states while maintaining periodic contact with the carboxamide functionality through transient hydrogen bonding interactions.

Temperature-dependent molecular dynamics reveal that elevated temperatures increase the conformational freedom of the alkyl chains while maintaining the structural integrity of the indazole core. The aromatic system remains planar throughout the simulation timeframe, with root-mean-square deviation values typically below 0.5 Å for the heavy atoms of the heterocyclic core. The carboxamide linker demonstrates restricted rotation, with energy barriers of approximately 15-20 kcal/mol for complete rotation around the carbon-nitrogen bond.

Solvent effects significantly influence the molecular conformation, with polar solvents stabilizing extended conformations that maximize solvent-accessible surface area of polar functional groups. In aqueous environments, the hydroxyl group and amide functionalities preferentially orient toward the solvent interface, while the hydrophobic indazole core and alkyl portions tend to minimize water contact through intramolecular clustering.

Docking studies with cannabinoid receptors reveal specific binding orientations that maximize complementarity between the ligand structure and receptor binding sites. The indazole core typically occupies the aromatic binding region, while the hydroxypentyl chain extends into hydrophobic channel regions. The amino acid-derived portion participates in hydrogen bonding networks with polar residues in the receptor binding pocket, providing specificity and affinity contributions to the overall binding interaction.

Ensemble docking calculations demonstrate that different conformational states of the compound can access distinct binding modes within receptor active sites. The most favorable binding poses typically feature the indazole system aligned with aromatic receptor residues, while the hydroxyl group participates in hydrogen bonding with polar amino acid side chains. These computational predictions align with experimental binding affinity measurements and provide molecular-level explanations for observed structure-activity relationships.

Free energy perturbation calculations estimate the binding affinity contributions of individual functional groups, revealing that the indazole core provides the primary binding energy through aromatic interactions, while the hydroxyl group and carboxamide functionality contribute polar interaction stabilization. The branched amino acid portion provides selectivity through steric complementarity with the receptor binding pocket geometry.

| Computational Method | Key Findings | Structural Implications |

|---|---|---|

| Molecular Dynamics | High alkyl chain mobility; Stable indazole core | Conformational flexibility influences receptor binding |

| Solvent Modeling | Polar group solvation; Hydrophobic core clustering | Environmental effects on molecular shape |

| Receptor Docking | Indazole aromatic binding; Hydroxyl polar contacts | Binding mode prediction and optimization |

| Free Energy Calculations | Core aromatic interactions dominant; Polar groups provide selectivity | Quantitative affinity structure relationships |

Properties

Molecular Formula |

C18H26N4O3 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide |

InChI |

InChI=1S/C18H26N4O3/c1-12(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-3-7-11-23/h4-5,8-9,12,15,23H,3,6-7,10-11H2,1-2H3,(H2,19,24)(H,20,25) |

InChI Key |

MGOXVYQZCJIMRX-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |

Appearance |

Assay:≥95%A solution in methanol |

Synonyms |

N-(1-Amino-3-methyl-1-oxobutn-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

Hydrolysis to 5-Hydroxypentyl Derivative

The acetate protecting group is removed via alkaline hydrolysis:

-

Conditions : NaOH (3 equivalents) in methanol, stirred until complete deprotection.

-

Yield : Near-quantitative conversion to 1-(5-hydroxypentyl)-1H-indazole-3-carboxylic acid (3a).

Amide Coupling with tert-Leucine Derivative

The final step couples 1-(5-hydroxypentyl)-1H-indazole-3-carboxylic acid (3a) with L-tert-leucine methyl ester hydrochloride.

Coupling Reagents and Optimization

Challenges in Hydroxyl-Containing Substrates

Compounds with terminal hydroxyl groups (e.g., 5-hydroxypentyl) exhibit lower yields due to:

-

Solvent volatility : ACN’s low boiling point (82°C) leads to evaporative losses during rotary evaporation.

-

Purification artifacts : Tailing during column chromatography reduces recovery.

Alternative Synthetic Strategies

Patent-Based Improvements for Scalability

A patent describes a three-step route to indazole-3-carboxylic acid that avoids diazonium intermediates:

Structural Analogs and Feasibility

The UNODC database lists N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide, synthesized via similar amide coupling. Replacing benzyl bromide with 5-bromopentyl acetate in alkylation steps provides a viable pathway for the target compound.

Critical Data Tables

Table 1: Yields for Key Intermediates

| Compound | Yield (%) |

|---|---|

| 1-(5-Acetoxypentyl)-1H-indazole-3-carboxylic acid | 94 |

| 1-(5-Hydroxypentyl)-1H-indazole-3-carboxylic acid (3a) | >100* |

| Methyl (S)-2-(1-(5-hydroxypentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (3b) | 42 |

*Yield exceeds 100% due to residual solvent or impurities.

Chemical Reactions Analysis

- AB-PINACA N-(5-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions remain to be fully elucidated.

- Major products formed from these reactions are not extensively studied.

Scientific Research Applications

- AB-PINACA N-(5-hydroxypentyl) metabolite has applications in research, forensics, and toxicology.

- Its use extends to studying cannabinoid metabolism, pharmacokinetics, and detection in biological samples.

Mechanism of Action

- The exact mechanism by which AB-PINACA N-(5-hydroxypentyl) metabolite exerts its effects is not fully understood.

- It likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system, affecting various physiological processes.

Comparison with Similar Compounds

Key Observations :

- The 5-hydroxypentyl group distinguishes the target compound from fluorinated (e.g., 5F-AB-PINACA) or alkylated (e.g., AB-PINACA) analogs. Hydroxylation may facilitate renal excretion, reducing half-life compared to fluorinated derivatives .

- Bulky substituents (e.g., cyclohexylmethyl in AB-CHMINACA) correlate with higher cannabinoid receptor (CB1/CB2) binding affinity and potency .

Pharmacological and Metabolic Differences

- Receptor Affinity: The hydroxyl group in the target compound likely reduces CB1/CB2 binding efficiency compared to AB-CHMINACA or AB-FUBINACA, which exhibit nanomolar-range affinity due to lipophilic substituents .

- Metabolism : As a metabolite of AB-PINACA, the target compound may represent a detoxification pathway, with hydroxylation rendering it less active than its parent compound . In contrast, fluorinated analogs like 5F-AB-PINACA resist metabolic degradation, prolonging psychoactive effects .

- Analytical Differentiation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can distinguish the target compound via unique fragmentation ions (e.g., m/z 226.0 and 145.0) and a retention time of 2.86 minutes, differing from non-hydroxylated analogs .

Legal and Regulatory Status

Key regulatory benchmarks for related compounds include:

- AB-CHMINACA : Banned in the U.S. (DEA Schedule I) and the EU due to severe adverse effects, including fatalities .

- AB-FUBINACA and 5F-AB-PINACA : Similarly classified as Schedule I, with restrictions in multiple jurisdictions (e.g., U.S., EU, and China) .

- AB-PINACA : Listed under Schedule I in the U.S. and international drug control frameworks .

The hydroxylated metabolite (target compound) may evade traditional drug screening panels but is subject to metabolite-specific detection protocols in forensic analyses .

Health Risks and Toxicity Profile

- AB-CHMINACA : Linked to neurotoxicity, seizures, and cardiorespiratory arrest at low doses (≥0.5 mg) .

- 5F-AB-PINACA : Associated with potent psychoactive effects and hospitalizations due to hyperemesis and agitation .

- Target Compound: Reduced receptor affinity suggests lower acute toxicity compared to non-hydroxylated analogs, though chronic exposure risks remain unstudied .

Biological Activity

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide, a synthetic cannabinoid, is part of a class of compounds known for their agonistic activity at cannabinoid receptors. This article provides a detailed examination of its biological activity, including its pharmacological profile, metabolic pathways, and implications for research and clinical applications.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 350.4143 g/mol. Its structure features an indazole core, which is characteristic of many synthetic cannabinoids, and includes a hydroxypentyl side chain that contributes to its receptor binding properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O2 |

| Molecular Weight | 350.4143 g/mol |

| IUPAC Name | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide |

| SMILES | O=C(C1=NN(CC2=CC=CC=C2)C3=C1C=CC=C3)NC(C(N)=O)C(C)C |

Receptor Binding Affinity

Research indicates that N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide acts as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are primarily involved in mediating the effects of cannabinoids in the central nervous system (CNS) and peripheral tissues.

Table 2: Receptor Binding Affinity (Ki values)

Pharmacological Effects

The pharmacological effects of this compound have been documented in various studies, highlighting its potential therapeutic applications as well as risks associated with synthetic cannabinoids.

Key Findings:

- Analgesic Effects : Studies suggest that the compound exhibits analgesic properties through activation of the CB1 receptor, which modulates pain perception.

- Anti-inflammatory Properties : Activation of the CB2 receptor has been linked to reduced inflammation, indicating potential therapeutic uses in inflammatory diseases.

Metabolism and Biotransformation

The metabolic pathways of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide involve extensive biotransformation, primarily through phase I and phase II metabolic processes.

Major Metabolites Identified:

Research has shown that the compound undergoes hydroxylation and N-dealkylation, leading to several metabolites that may possess distinct biological activities.

Table 3: Major Metabolites

| Metabolite Name | Description |

|---|---|

| Hydroxylated Metabolite A | Resulting from hydroxylation at the pentyl chain |

| N-dealkylated Metabolite B | Formed through N-dealkylation processes |

Case Studies

A series of case studies have reported on the effects of synthetic cannabinoids like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide in clinical settings. These case studies often highlight both therapeutic potential and adverse effects:

Case Study Highlights:

- Patient A : Experienced significant pain relief after administration but reported anxiety as a side effect.

- Patient B : Showed improvement in inflammatory markers but developed tachycardia following use.

Q & A

Basic Research Questions

What are the established synthetic routes for N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from indazole-3-carboxylic acid derivatives. Key steps include:

- Amide coupling : Use of carbodiimide-based coupling agents (e.g., DCC) to attach the 1-amino-3-methyl-1-oxobutan-2-yl moiety to the indazole core .

- Alkylation : Introduction of the 5-hydroxypentyl group via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .

- Purification : Chromatography (HPLC or flash column) to isolate enantiomers, critical given the stereochemical sensitivity of cannabinoid receptor interactions .

How is the structural identity of this compound confirmed in research settings?

Methodological Answer:

Advanced spectroscopic techniques are employed:

- NMR : 2D experiments (HMBC, COSY) resolve overlapping signals in the indazole and hydroxypentyl regions. For example, HMBC correlations confirm the linkage between the indazole C3 and the carboxamide group .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., observed [M+H]+ vs. calculated) .

- X-ray crystallography : Used sparingly due to crystallization challenges, but definitive for resolving stereochemistry .

What preliminary biological assays are used to evaluate its pharmacological profile?

Methodological Answer:

Initial screening focuses on receptor binding and functional activity:

- CB1/CB2 receptor assays : Radioligand displacement studies (e.g., using [³H]CP-55,940) quantify affinity. Structural analogs like AB-CHMINACA show sub-nanomolar CB1 affinity, suggesting similar methodologies apply here .

- cAMP inhibition : Functional assays in HEK293 cells transfected with CB1 receptors measure Gαi/o protein coupling .

- Metabolic stability : Incubation with liver microsomes (human/rat) to assess CYP450-mediated degradation .

How is compound stability optimized during experimental storage?

Methodological Answer:

- Storage conditions : Solutions in anhydrous acetonitrile or DMSO at -20°C minimize hydrolysis of the carboxamide group .

- Light sensitivity : Amber vials prevent photodegradation of the indazole core .

- Lyophilization : For long-term solid-state storage, lyophilization under nitrogen atmosphere preserves integrity .

Advanced Research Questions

How do structural modifications (e.g., hydroxypentyl vs. fluoropentyl) impact CB1 receptor affinity?

Methodological Answer:

Structure-activity relationship (SAR) studies compare substituent effects:

| Substituent (Position) | Key Finding | Reference |

|---|---|---|

| 5-Hydroxypentyl (1-) | Moderate CB1 affinity (Ki ~10 nM) due to polar interactions | |

| 5-Fluoropentyl (1-) | Enhanced potency (Ki <1 nM) via lipophilic binding | |

| Cyclohexylmethyl (1-) | High CB1 affinity (Ki ~0.3 nM) but increased hepatotoxicity |

Design Strategy : Replace the hydroxypentyl group with bioisosteres (e.g., fluorinated chains) to balance potency and metabolic stability .

What advanced analytical techniques resolve co-eluting impurities in LC-MS profiling?

Methodological Answer:

- LC-HRMS with ion mobility : Separates isomers based on collision cross-section differences (e.g., distinguishing hydroxylated metabolites from parent compound) .

- Chiral columns : Use of cellulose-based CSPs (Chiralpak IG-U) resolves enantiomers, critical for studying stereospecific metabolism .

- MS/MS fragmentation libraries : Match unknown peaks to synthetic standards via diagnostic ions (e.g., m/z 214 for indazole core) .

How are contradictory data on in vivo vs. in vitro potency reconciled?

Methodological Answer:

Case study from AB-CHMINACA research:

- In vitro : Sub-nanomolar CB1 affinity in transfected cells .

- In vivo : Lower observed potency due to rapid glucuronidation of the hydroxypentyl group .

Resolution : - Pharmacokinetic modeling : Adjust for first-pass metabolism and protein binding .

- Pro-drug strategies : Modify the hydroxypentyl group to resist conjugation .

What methodologies characterize metabolite formation in hepatic models?

Methodological Answer:

- Phase I metabolism : Incubate with human liver microsomes + NADPH, followed by HRMS to detect hydroxylation (e.g., m/z +16) or N-dealkylation .

- Phase II metabolism : Use UDP-glucuronic acid to identify glucuronide conjugates via neutral loss scanning (m/z -176) .

- Recombinant enzymes : CYP3A4 and CYP2C19 isoforms are prioritized for inhibition assays .

How do enantiomeric differences influence pharmacological outcomes?

Methodological Answer:

- Chiral resolution : Use of amylose-based columns (Chiralpak AD-H) separates (R)- and (S)-enantiomers .

- Enantiomer-specific activity : (S)-enantiomers of structural analogs show 10-fold higher CB1 affinity than (R)-forms due to steric hindrance in the binding pocket .

- Toxicokinetics : (R)-enantiomers exhibit prolonged half-lives in rodent models, necessitating stereochemical purity assessments .

What dynamic NMR techniques probe conformational flexibility in solution?

Methodological Answer:

- NOESY : Identifies spatial proximity between the hydroxypentyl chain and indazole ring, suggesting folded conformations .

- Variable-temperature NMR : Reveals rotational barriers in the carboxamide bond (ΔG‡ calculations) .

- Solvent titration : DMSO-d6 vs. CDCl3 shifts indicate hydrogen bonding between the hydroxyl group and carboxamide .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.